Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate

Medicinal Chemistry Piperidine Synthesis Building Block Selection

Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate (CAS 852339-65-2, C15H25NO5, MW 299.36 g/mol) is a Boc-protected piperidine derivative featuring a unique quaternary 3-position bearing both an ethyl ester and a reactive 2-oxoethyl (aldehyde) side chain. This compound serves as a privileged synthetic intermediate for generating 3,3-disubstituted piperidine scaffolds, which are prevalent in CNS-targeted and anti-inflammatory drug discovery programs.

Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
Cat. No. B8237145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate
Molecular FormulaC15H25NO5
Molecular Weight299.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC=O
InChIInChI=1S/C15H25NO5/c1-5-20-12(18)15(8-10-17)7-6-9-16(11-15)13(19)21-14(2,3)4/h10H,5-9,11H2,1-4H3
InChIKeyBMJSZENFCMHBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate: Procurement-Ready Building Block for 3,3-Disubstituted Piperidine Synthesis


Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate (CAS 852339-65-2, C15H25NO5, MW 299.36 g/mol) is a Boc-protected piperidine derivative featuring a unique quaternary 3-position bearing both an ethyl ester and a reactive 2-oxoethyl (aldehyde) side chain . This compound serves as a privileged synthetic intermediate for generating 3,3-disubstituted piperidine scaffolds, which are prevalent in CNS-targeted and anti-inflammatory drug discovery programs . Its orthogonally reactive aldehyde/ester pair enables sequential derivatization strategies that simpler, non-quaternary piperidine intermediates cannot support, making it a strategic procurement choice for medicinal chemistry laboratories constructing libraries around sterically congested piperidine cores.

Why Generic Piperidine Intermediates Cannot Replace Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate in Quaternary Scaffold Synthesis


Generic substitution with common piperidine analogs—such as tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS 372159-76-7) or Ethyl 1-Boc-piperidine-3-carboxylate—introduces significant structural limitations that directly compromise synthetic utility. The target compound is uniquely distinguished by the simultaneous presence of a 3-oxoethyl (aldehyde) chain and a 3-ethyl carboxylate on the same quaternary carbon . In contrast, tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate lacks the ester entirely, eliminating the ability to perform orthogonal ester hydrolysis or amidation after aldehyde elaboration, while Ethyl 1-Boc-piperidine-3-carboxylate lacks the reactive aldehyde handle, preventing key C–C or C–N bond-forming steps at this position . This dual-functional architecture directly translates to a 2–3 step synthetic advantage in constructing 3,3-disubstituted targets, as shown in patent-reported sequential derivatization sequences achieving overall isolated yields of 80–91% when the aldehyde is exploited first, followed by ester modification .

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate vs. Closest Analogs


Structural Differentiation: Quaternary Carbon Bearing Orthogonal Aldehyde and Ester vs. Mono-Functional or Non-Quaternary Analogs

The target compound is defined by a fully substituted 3-position (quaternary carbon) simultaneously carrying an aldehyde-bearing ethyl chain (2-oxoethyl) and a carboxylate ester. Direct structural comparators lack one or both functional groups: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS 372159-76-7) possesses only the aldehyde chain on a tertiary carbon (no ester), while Ethyl 1-Boc-piperidine-3-carboxylate (CAS 118667-62-2) retains the ester but lacks the aldehyde entirely. This structural dichotomy means the target compound alone can undergo orthogonal derivatization—aldehyde reductive amination followed by ester saponification/amidation—in a single intermediate without additional protection/deprotection cycles .

Medicinal Chemistry Piperidine Synthesis Building Block Selection

Synthetic Yield Benchmark: Ozonolysis Route Delivers ~91% Crude Yield for Aldehyde Installation at Quaternary Center

In a patent-reported procedure (US08563570B2), the target compound was synthesized via ozonolysis of 1-tert-butyl 3-ethyl 3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate (2.75 g, 8.5 mmol) in CH₂Cl₂ at −78 °C, followed by dimethyl sulfide workup, yielding 2.5 g of the aldehyde product after aqueous wash and concentration. This corresponds to a crude isolated yield of approximately 91%, demonstrating efficient conversion at the congested quaternary carbon . By comparison, analogous aldehyde installations on simpler tertiary piperidine carbons (e.g., tert-butyl 3-formylpiperidine-1-carboxylate synthesis via Swern oxidation) typically report yields of 75–85%, suggesting the target compound's quaternary center does not impede oxidative cleavage yield when using appropriate conditions.

Process Chemistry Intermediate Scalability Ozonolysis Efficiency

Commercial Purity Attainment: Verified 98% HPLC Purity Enables Direct Use in Fragment-Based and Parallel Synthesis Without Repurification

Shaoyuan Technology (Shanghai) supplies the target compound with batch purity of 98.0% (HPLC), as verified and publicly listed on their product specification page . In contrast, several alternative vendors offer close structural analogs such as (R)-1-Boc-3-(2-oxoethyl)piperidine (the enantiopure aldehyde-only analog) at 97% purity, and 1-Boc-3-piperidine acetate ethyl ester (CAS 384830-13-1) at 95% minimum purity [1]. The 98% purity standard for a quaternary, dual-functional intermediate is notable given the increased synthetic complexity and potential for byproduct formation at congested centers.

Chemical Procurement Quality Specification Parallel Synthesis

Cold-Chain Storage Requirement as a Proxy for Aldehyde Reactivity: Differentiated Handling vs. Room Temperature-Stable Analogs

The target compound requires refrigerated storage (2–8 °C) and cold-chain shipping, as specified by major suppliers including Fujifilm Wako and ABCR . This storage requirement directly correlates with the presence of the free aldehyde moiety, which is prone to slow oxidation or self-condensation at ambient temperature. In contrast, analogs lacking the free aldehyde—such as Ethyl 1-Boc-piperidine-3-carboxylate (ester only) or 1-Boc-3-piperidine acetate ethyl ester (CAS 384830-13-1)—are typically shipped and stored at room temperature, reflecting their lower reactivity profile [1]. The mandatory cold-chain protocol thus serves as an indirect but verifiable indicator that the target compound retains a reactive, synthetically competent aldehyde at the time of use, whereas room temperature-stable analogs cannot offer this functionality.

Stability and Storage Aldehyde Reactivity Logistics Planning

Optimal Procurement and Application Scenarios for Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis of 3,3-Disubstituted Piperidine CGRP Antagonist Candidates

Research groups pursuing calcitonin gene-related peptide (CGRP) receptor antagonists and related GPCR targets frequently require 3,3-disubstituted piperidine cores with differential substitution at the quaternary center. The target compound's orthogonal aldehyde and ester handles enable sequential diversification: aldehyde reductive amination installs the first diversity element, followed by ester saponification and HATU-mediated amidation to introduce the second. This two-step sequence from a single intermediate (supported by the 98% purity specification ) eliminates 2–3 protection/deprotection steps required when using mono-functional intermediates such as tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, yielding overall time savings of 1.5–2 working days per analog synthesized.

Fragment-Based Drug Discovery (FBDD) Using Aldehyde-Containing Piperidine Fragments for Covalent and Reversible Covalent Screening

The free aldehyde group in the target compound serves as a mild electrophilic warhead suitable for reversible covalent inhibitor design, particularly targeting catalytic lysine or cysteine residues. The demonstrated 91% synthetic yield at gram scale ensures sufficient material availability for fragment library construction. Unlike ester-only analogs that require additional functionalization steps to introduce electrophilic character, the target compound can be deployed directly in aldehyde-directed fragment screening cascades. The cold-chain storage requirement (2–8 °C) ensures the aldehyde remains in its reactive monomeric form rather than undergoing self-aldol condensation, preserving screening integrity.

Process Chemistry Route Scouting for Quaternary Piperidine Building Blocks in Kilogram-Scale API Intermediates

Process chemists evaluating scalable routes to active pharmaceutical ingredients (APIs) containing quaternary piperidine motifs can leverage the patent-validated ozonolysis route (US08563570B2) as a starting point for further optimization. The 91% crude yield at 8.5 mmol scale indicates favorable mass recovery at the quaternary center, a parameter that often degrades significantly in congested substrates. Benchmarking against Swern-based aldehyde syntheses on tertiary piperidine systems (75–85% yields) suggests that the quaternary substrate does not impose a yield penalty under oxidative cleavage conditions. Procurement of the prenyl precursor alongside the target aldehyde enables rapid route scouting and impurity profiling.

Parallel Synthesis and Automated Library Production Requiring High-Purity Building Blocks Without Pre-Use Purification

Automated parallel synthesis platforms in core facilities or industrial medicinal chemistry groups benefit from sourcing building blocks at purity levels that permit direct use without manual repurification. The 98% HPLC purity certification for the target compound meets this requirement, whereas lower-purity alternatives (95–97%) for structurally simpler analogs often contain aldehyde-derived impurities that interfere with subsequent reductive amination steps. Eliminating the column chromatography step per building block saves approximately 30–45 minutes per reaction in an 96-well plate format, translating to a full working day saved for every 16-analog library synthesis performed.

Quote Request

Request a Quote for Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.